2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3S2/c1-13-18(23)7-4-8-19(13)27-20(29)10-17-11-31-22(26-17)32-12-21(30)25-16-6-3-5-15(9-16)24-14(2)28/h3-9,11H,10,12H2,1-2H3,(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCFJSOBYXRYKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of ethanol.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, where a suitable thiol reacts with the thiazole derivative.
Attachment of the Carbamoyl and Acetamidophenyl Groups: These groups are introduced through amide bond formation reactions, typically using carbamoyl chlorides and acetamidophenyl derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.
Material Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and sulfanyl group suggests potential interactions with metal ions or thiol-containing proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs. Triazole : The thiazole core in the target compound may confer greater metabolic stability compared to triazole derivatives, as sulfur-containing heterocycles often resist oxidative degradation .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : In , N-(4-chloro-2-nitrophenyl)acetamide forms chains via C–H⋯O interactions. The target compound’s sulfanyl and acetamide groups are likely to participate in similar intermolecular hydrogen bonds, stabilizing its crystal lattice .
- Torsional Effects : The nitro group in ’s compound exhibits a torsion angle of -16.7°, slightly deviating from planarity. The carbamoylmethyl group in the target compound may adopt a similar conformation to minimize steric hindrance .
Biological Activity
The compound 2-[(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide represents a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiazole moiety, which is known for various pharmacological effects. The molecular formula is , and it has a molecular weight of approximately 366 g/mol. The presence of the thiazole ring enhances its interaction with biological targets, contributing to its activity.
Synthesis
The synthesis typically involves multi-step processes that include:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
- Coupling Reactions : Involves carbamoylation reactions to link the thiazole with the chloro-substituted phenyl group.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Antitumor Activity
Research has indicated that compounds containing thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to the target compound have shown IC50 values less than that of standard drugs like doxorubicin against various cancer cell lines, including A-431 and Jurkat cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 2-[(4-{...} | < 1.61 | A-431 |
| Doxorubicin | ~1.98 | A-431 |
Antibacterial Properties
The compound has been evaluated for antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it possesses greater efficacy than several conventional antibiotics . The structure-activity relationship (SAR) analysis revealed that electron-withdrawing groups enhance antibacterial activity.
Case Studies
- Anticancer Screening : In a study evaluating various thiazole derivatives, one compound exhibited remarkable growth inhibition in HT29 colon cancer cells, attributed to the presence of specific substituents on the phenyl ring .
- Antibacterial Assays : Another investigation compared the antibacterial effects of thiazole-based compounds using the dilution method, revealing that certain derivatives had superior activity compared to existing antibiotics .
Structure-Activity Relationship (SAR)
The SAR studies indicate that:
- Thiazole Ring : Essential for cytotoxic activity.
- Chloro Substituents : Enhance biological activity due to their electronegative nature.
- Phenyl Ring Modifications : Specific substitutions on the phenyl ring can significantly alter the compound's biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
